molecular formula C6H5ClN4O B1435193 4-Chloro-7,8-dihydropteridin-6(5H)-one CAS No. 857225-57-1

4-Chloro-7,8-dihydropteridin-6(5H)-one

Cat. No. B1435193
CAS RN: 857225-57-1
M. Wt: 184.58 g/mol
InChI Key: OVLVTUVCSHLNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The boiling point of 4-Chloro-7,8-dihydropteridin-6(5H)-one is not provided in the search results . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Optimization in Synthesis

Design of experiments (DoE) optimization has been applied to the one-pot synthesis of 4,6-dihydropteridinones, improving conversion from 26% to 74% with significant time reduction while retaining high optical purity. The optimized conditions facilitated the synthesis of a wide variety of analogs with isolated yields up to 95% and enantiomeric excess as high as 98% (Stone et al., 2015).

Novel Synthesis Approaches

A combination of solution-phase and solid-phase chemistry has been employed for the efficient synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones. This approach utilized solution-phase chemistry for producing two pyrimidine regioisomers, followed by solid-phase chemistry for rapid construction of the substituted system in high overall yield and purity (Metzger et al., 2009).

Antiproliferative Agents Development

Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been synthesized and evaluated as antiproliferative agents, showing promising activities. The most effective compound demonstrated comparable antiproliferative activity to Palbociclib against various cell lines and induced cell cycle arrest at the G2/M phase (Li et al., 2020).

Functionalized 7,8-Dihydropterins Synthesis

Research has focused on synthesizing functionalized blocked 7,8-dihydropteridines to investigate the protein chemistry of enzymes leading to dihydrofolate. This work explored potential affinity chromatography applications and synthesized compounds designed to enhance transport properties (Cameron et al., 1985).

Safety And Hazards

The safety precautions for handling 4-Chloro-7,8-dihydropteridin-6(5H)-one include keeping the substance away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition sources . It should be kept away from clothing and combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed and protected from moisture . It should be handled under inert gas . It should not be subjected to grinding, shock, or friction . Dust, fume, gas, mist, vapors, and spray should not be inhaled . Contact with eyes, skin, or clothing should be avoided .

properties

IUPAC Name

4-chloro-7,8-dihydro-5H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLVTUVCSHLNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7,8-dihydropteridin-6(5H)-one

CAS RN

857225-57-1
Record name 4-chloro-5,6,7,8-tetrahydropteridin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7,8-dihydropteridin-6(5H)-one
Reactant of Route 2
4-Chloro-7,8-dihydropteridin-6(5H)-one
Reactant of Route 3
4-Chloro-7,8-dihydropteridin-6(5H)-one
Reactant of Route 4
4-Chloro-7,8-dihydropteridin-6(5H)-one
Reactant of Route 5
4-Chloro-7,8-dihydropteridin-6(5H)-one
Reactant of Route 6
4-Chloro-7,8-dihydropteridin-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.